9-Benzyl-2-bromo-N,N-dimethyl-9H-fluoren-9-amine
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Overview
Description
9-benzyl-2-bromo-N,N-dimethyl-fluoren-9-amine is a chemical compound with the molecular formula C22H20BrN It is characterized by the presence of a benzyl group, a bromine atom, and a dimethylamine group attached to a fluorene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-benzyl-2-bromo-N,N-dimethyl-fluoren-9-amine typically involves the bromination of a fluorene derivative followed by the introduction of the benzyl and dimethylamine groups. One common method involves the bromination of 9-fluorenone using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 2-bromo-9-fluorenone is then subjected to reductive amination with benzylamine and formaldehyde in the presence of a reducing agent like sodium cyanoborohydride to yield the final product .
Industrial Production Methods
Industrial production of 9-benzyl-2-bromo-N,N-dimethyl-fluoren-9-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
9-benzyl-2-bromo-N,N-dimethyl-fluoren-9-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction Reactions: The carbonyl group in the fluorene backbone can be reduced to form alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted fluorenes with various functional groups.
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenol or hydrofluorene derivatives.
Scientific Research Applications
9-benzyl-2-bromo-N,N-dimethyl-fluoren-9-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and diagnostics.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 9-benzyl-2-bromo-N,N-dimethyl-fluoren-9-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to proteins or nucleic acids, thereby modulating their function. The presence of the bromine atom and the dimethylamine group can influence the compound’s reactivity and binding affinity. Additionally, its fluorescent properties make it useful for tracking and imaging applications .
Comparison with Similar Compounds
Similar Compounds
- 9-benzyl-2-bromo-fluorene
- 9-benzyl-N,N-dimethyl-fluoren-9-amine
- 2-bromo-N,N-dimethyl-fluoren-9-amine
Uniqueness
Compared to similar compounds, 9-benzyl-2-bromo-N,N-dimethyl-fluoren-9-amine stands out due to the combined presence of the benzyl, bromine, and dimethylamine groups. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
71740-41-5 |
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Molecular Formula |
C22H20BrN |
Molecular Weight |
378.3 g/mol |
IUPAC Name |
9-benzyl-2-bromo-N,N-dimethylfluoren-9-amine |
InChI |
InChI=1S/C22H20BrN/c1-24(2)22(15-16-8-4-3-5-9-16)20-11-7-6-10-18(20)19-13-12-17(23)14-21(19)22/h3-14H,15H2,1-2H3 |
InChI Key |
YATDANTVIIBGJV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CC4=CC=CC=C4 |
Origin of Product |
United States |
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